molecular formula C23H29N3O4 B250935 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B250935
M. Wt: 411.5 g/mol
InChI Key: SXLZDOFCLUQQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide, also known as IBP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. IBP belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide is not fully understood. However, it is believed that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide exerts its effects by modulating the activity of various signaling pathways and ion channels. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of PI3K/Akt and NF-κB signaling pathways, which are known to play a role in cancer cell growth and survival. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has also been shown to modulate the activity of ion channels such as Nav1.7 and TRPV1, which are involved in pain sensation.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, protect neurons from oxidative stress-induced damage, and exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has also been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival.

Advantages and Limitations for Lab Experiments

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide is a synthetic compound that can be easily synthesized in the lab. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has some limitations for lab experiments. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has low solubility in water, which can make it difficult to administer in vivo. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide research. One future direction is to optimize the synthesis method of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide to improve its solubility and bioavailability. Another future direction is to investigate the potential of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide and to identify potential side effects of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide.

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide involves the reaction between 4-(4-isobutyryl-1-piperazinyl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction yields N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide as a white crystalline solid with a melting point of 212-214°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and pain management. In cancer research, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and glioblastoma. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways such as PI3K/Akt and NF-κB.
In neuroprotection, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
In pain management, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide exerts its analgesic effects by modulating the activity of various ion channels such as Nav1.7 and TRPV1.

properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O4/c1-16(2)23(28)26-13-11-25(12-14-26)19-8-6-18(7-9-19)24-22(27)17-5-10-20(29-3)21(15-17)30-4/h5-10,15-16H,11-14H2,1-4H3,(H,24,27)

InChI Key

SXLZDOFCLUQQMM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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